3,3'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is a complex organic compound featuring a bipyridine core substituted with oxazoline rings and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Bipyridine: The oxazoline rings are then coupled with a bipyridine core. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired bipyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazoline rings or the bipyridine core.
Substitution: The tert-butyl groups and oxazoline rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals for catalysis and material science applications.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, such as hydrogenation, oxidation, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the metal ion coordinated with the compound.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the oxazoline and tert-butyl substitutions.
4,4’-Di-tert-butyl-2,2’-bipyridine: A bipyridine derivative with tert-butyl groups but lacking the oxazoline rings.
Bis(oxazoline) Ligands: Compounds with oxazoline rings but different core structures.
Uniqueness
3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is unique due to the combination of its bipyridine core, oxazoline rings, and tert-butyl groups. This unique structure imparts specific properties, such as enhanced stability, selectivity in catalysis, and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C24H30N4O2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(4S)-4-tert-butyl-2-[2-[3-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-3-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H30N4O2/c1-23(2,3)17-13-29-21(27-17)15-9-7-11-25-19(15)20-16(10-8-12-26-20)22-28-18(14-30-22)24(4,5)6/h7-12,17-18H,13-14H2,1-6H3/t17-,18-/m1/s1 |
InChI Key |
YTKMJPDWZACIJC-QZTJIDSGSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=C(N=CC=C2)C3=C(C=CC=N3)C4=N[C@H](CO4)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=C(N=CC=C2)C3=C(C=CC=N3)C4=NC(CO4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.